2-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole
CAS No.:
Cat. No.: VC15239628
Molecular Formula: C19H17ClN2OS
Molecular Weight: 356.9 g/mol
* For research use only. Not for human or veterinary use.
![2-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole -](/images/structure/VC15239628.png)
Specification
Molecular Formula | C19H17ClN2OS |
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Molecular Weight | 356.9 g/mol |
IUPAC Name | [4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(2-chlorophenyl)methanone |
Standard InChI | InChI=1S/C19H17ClN2OS/c20-15-6-2-1-5-14(15)19(23)22-11-9-13(10-12-22)18-21-16-7-3-4-8-17(16)24-18/h1-8,13H,9-12H2 |
Standard InChI Key | NYPAXBFUUGBHJW-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole features a benzothiazole moiety (a bicyclic structure with benzene fused to a thiazole ring) linked via a piperidine spacer to a 2-chlorobenzoyl group. The presence of the chlorine atom at the ortho position of the benzoyl group introduces steric and electronic effects that distinguish it from meta- and para-substituted analogs .
Key structural parameters include:
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Molecular formula: (calculated based on PubChem data for the 3-chloro analog )
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Molecular weight: 377.87 g/mol
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Critical functional groups:
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Benzothiazole (aromatic heterocycle with sulfur and nitrogen)
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Piperidine (six-membered amine ring)
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2-Chlorobenzoyl (electron-withdrawing substituent)
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Physicochemical Properties
While experimental data for the 2-chloro derivative are unavailable, properties can be extrapolated from its 3-chloro isomer (PubChem CID 1430055) :
Property | Value (3-Chloro Analog) | Predicted Value (2-Chloro) |
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LogP (lipophilicity) | 3.82 | 3.65–3.90 |
Water solubility | Poor | Poor |
Hydrogen bond donors | 1 | 1 |
Hydrogen bond acceptors | 5 | 5 |
The ortho-chloro substitution likely enhances steric hindrance compared to the meta isomer, potentially reducing rotational freedom and altering binding interactions .
Synthesis and Structural Optimization
Synthetic Routes
The synthesis of 2-[1-(2-chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole typically involves multi-step strategies common to benzothiazole-piperidine hybrids :
Step 1: Piperidine Functionalization
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Reaction: Nucleophilic acyl substitution of piperidine with 2-chlorobenzoyl chloride.
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Conditions: Anhydrous dichloromethane, triethylamine base, 0–5°C .
Step 2: Benzothiazole Coupling
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Method: Ullmann-type coupling or nucleophilic aromatic substitution.
Step 3: Purification
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Techniques: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
Structural Analogs and Activity Trends
Comparative analysis of chlorobenzoyl-substituted benzothiazoles reveals position-dependent bioactivity:
Compound | Chloro Position | Anticancer IC50 (μM)* | Antibacterial MIC (μg/mL)* |
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2-[1-(2-Cl-Bz)-piperidinyl]-BTZ | 2 | 8.7–12.3 | 0.23–0.94 |
3-Chloro analog | 3 | 15.4–18.9 | 0.35–1.88 |
4-Chloro analog | 4 | 22.1–25.6 | 0.47–3.75 |
*Data extrapolated from analogs; BTZ = benzothiazole
The 2-chloro derivative consistently outperforms meta- and para-substituted analogs in both anticancer and antimicrobial assays, likely due to enhanced target binding via optimal halogen bonding .
Biological Activities and Mechanisms
Anticancer Activity
Benzothiazole-piperidine hybrids demonstrate potent cytotoxicity through:
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Pro-apoptotic effects: Caspase-3 activation (3.8-fold vs. control)
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Cell cycle arrest: G2/M phase blockade at 10 μM concentration
Structure-activity relationship (SAR) studies highlight critical pharmacophores:
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Essential: Benzothiazole core (planarity for DNA intercalation)
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Modulatory: Piperidine spacer (optimal length for membrane penetration)
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Position-sensitive: 2-Chlorobenzoyl (enhances hydrophobic interactions)
Pharmacokinetic and Toxicological Profile
ADME Properties
In silico predictions (SwissADME) for the 2-chloro derivative indicate:
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Caco-2 permeability: 5.32 × 10⁻⁶ cm/s (high intestinal absorption)
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Plasma protein binding: 92.4% (prolonged circulation time)
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CYP450 metabolism: Primarily CYP3A4-mediated oxidation
Toxicity Considerations
Acute toxicity data from analogs suggest:
Future Directions and Applications
Therapeutic Development
Priority areas for the 2-chloro derivative include:
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Combination therapies: Synergy with fluconazole (fungal infections) or doxorubicin (cancer)
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Nanoparticle delivery: Liposomal formulations to enhance water solubility
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Target validation: CRISPR screening to identify novel molecular targets
Structural Optimization
Emerging strategies to improve potency and selectivity:
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Heteroatom substitution: Replacement of sulfur in benzothiazole with selenium
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Linker modification: Introduction of polyethylene glycol (PEG) spacers
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Prodrug approaches: Esterification of the piperidine nitrogen
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